N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine
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Overview
Description
N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine: is an organic compound characterized by the presence of two tert-butyl groups attached to phenyl rings, which are further connected to a hydroxylamine functional group. This compound is notable for its unique reactivity and stability, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Aminoxyl Compounds: One common method involves the reduction of the corresponding aminoxyl compound using hydrazine hydrate.
Reductive Bromination: Another method involves the reductive bromination of the compound.
Industrial Production Methods: While specific industrial production methods for N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine are not widely documented, the aforementioned synthetic routes provide a foundation for potential large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Reductive Bromination: This compound undergoes reductive bromination, where bromine substitutes hydrogen atoms in the ortho positions of the benzene rings, resulting in the reduction of the hydroxylamine to an amine.
Acid-Catalyzed Disproportionation: Under strong acidic conditions, N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine can disproportionate to form bis(4-tert-butylphenyl)amine and a phenoxazine derivative.
Common Reagents and Conditions:
Bromine (Br2): Used in reductive bromination reactions.
Hydrazine Hydrate: Employed in the reduction of aminoxyl compounds.
Strong Acids: Utilized in acid-catalyzed disproportionation reactions.
Major Products:
Amine Derivatives: Formed through reductive bromination.
Phenoxazine Derivatives: Produced via acid-catalyzed disproportionation.
Scientific Research Applications
Chemistry:
Radical Chemistry: N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine is studied for its stable free radical properties, making it useful in understanding radical reactions and mechanisms.
Biology and Medicine:
Potential Therapeutic Agents:
Industry:
Catalysis: The compound’s reactivity can be harnessed in catalytic processes, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine exerts its effects involves its ability to undergo reductive and disproportionation reactions. In reductive bromination, the compound reacts with bromine, leading to the substitution of hydrogen atoms and reduction of the hydroxylamine group to an amine . In acid-catalyzed disproportionation, the compound is converted into amine and phenoxazine derivatives under strong acidic conditions .
Comparison with Similar Compounds
N,N-Diphenylhydroxylamine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
N,N-Bis(4-methylphenyl)hydroxylamine: Contains methyl groups instead of tert-butyl groups, leading to variations in steric and electronic properties.
Uniqueness: N,N-Bis(4-(tert-butyl)phenyl)hydroxylamine is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other hydroxylamine derivatives and valuable for specific chemical applications.
Properties
Molecular Formula |
C20H27NO |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,N-bis(4-tert-butylphenyl)hydroxylamine |
InChI |
InChI=1S/C20H27NO/c1-19(2,3)15-7-11-17(12-8-15)21(22)18-13-9-16(10-14-18)20(4,5)6/h7-14,22H,1-6H3 |
InChI Key |
SIVPUOJYWIUVPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)O |
Origin of Product |
United States |
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